Einecs 262-223-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Silica, vitreous, is a form of silicon dioxide (SiO₂) and is commonly found in nature as quartz. It is widely used in various industries due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Silica, vitreous, can be synthesized through several methods, including:

Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) in the presence of water and a catalyst. The resulting gel is then dried and heated to form vitreous silica.

Flame Hydrolysis: Silicon tetrachloride (SiCl₄) is vaporized and reacted with hydrogen and oxygen in a flame, producing silica particles that are then fused to form vitreous silica.

Chemical Vapor Deposition (CVD): Silicon-containing gases (e.g., silane, SiH₄) are decomposed at high temperatures to deposit a thin layer of silica on a substrate.

Industrial Production Methods

In industrial settings, vitreous silica is often produced using the flame hydrolysis method due to its efficiency and scalability. The process involves the continuous feeding of silicon tetrachloride into a hydrogen-oxygen flame, where it reacts to form silica particles. These particles are then collected and fused to form a solid vitreous silica product.

化学反応の分析

Types of Reactions

Silica, vitreous, can undergo various chemical reactions, including:

Oxidation: Silica is generally resistant to oxidation due to its stable SiO₂ structure.

Reduction: Silica can be reduced to silicon in the presence of strong reducing agents, such as magnesium or aluminum, at high temperatures.

Substitution: Silica can react with certain chemicals to form substituted silicates. For example, it can react with sodium hydroxide to form sodium silicate.

Common Reagents and Conditions

Oxidation: Typically, no specific reagents are required as silica is already in its oxidized form.

Reduction: Strong reducing agents like magnesium or aluminum are used at high temperatures (above 1000°C).

Substitution: Sodium hydroxide (NaOH) is commonly used in aqueous solutions at elevated temperatures.

Major Products Formed

Reduction: Silicon (Si) and magnesium oxide (MgO) or aluminum oxide (Al₂O₃).

Substitution: Sodium silicate (Na₂SiO₃).

科学的研究の応用

Silica, vitreous, has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst support and in chromatography for separating and analyzing compounds.

Biology: Employed in the preparation of biosensors and as a substrate for cell culture.

Medicine: Utilized in drug delivery systems and as a component in dental materials.

Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.

作用機序

The mechanism by which silica, vitreous, exerts its effects depends on its application. For example:

Catalysis: Silica acts as a support material, providing a large surface area for catalytic reactions.

Drug Delivery: Silica nanoparticles can encapsulate drugs and release them in a controlled manner.

Biosensors: Silica substrates can immobilize biomolecules, allowing for the detection of specific analytes.

類似化合物との比較

Similar Compounds

Quartz: Another form of silicon dioxide with a crystalline structure.

Fused Silica: Similar to vitreous silica but produced by melting high-purity quartz.

Silica Gel: Amorphous form of silicon dioxide used as a desiccant.

Uniqueness

Vitreous silica is unique due to its amorphous structure, which provides different physical and chemical properties compared to its crystalline counterparts. It has a higher thermal stability and lower thermal expansion, making it suitable for high-temperature applications.

特性

CAS番号 |

60412-98-8 |

|---|---|

分子式 |

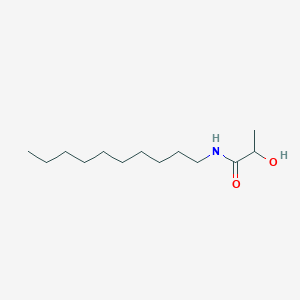

C26H46O4 |

分子量 |

422.6 g/mol |

IUPAC名 |

2-octadec-9-enoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h9-10,23-24H,2-8,11-22H2,1H3,(H,27,28) |

InChIキー |

LWMJNFRARYGRPV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C1CCCCC1C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

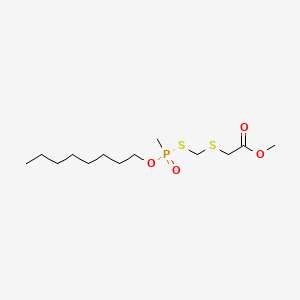

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)

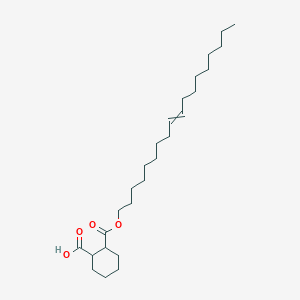

![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)

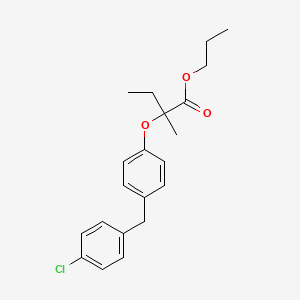

![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)